
Diethyl 2-(piperidin-1-yl)butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(piperidin-1-yl)butanedioate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-(piperidin-1-yl)butanedioate typically involves the reaction of diethyl butanedioate with piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production methods often incorporate advanced techniques for purification and quality control to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Diethyl 2-(piperidin-1-yl)butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The piperidine ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Diethyl 2-(piperidin-1-yl)butanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its pharmacological properties.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Diethyl 2-(piperidin-1-yl)butanedioate involves its interaction with molecular targets and pathways within biological systems. The piperidine ring plays a crucial role in its activity, allowing it to bind to specific receptors or enzymes. This binding can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Diethyl 2-(pyrrolidin-1-yl)butanedioate: Similar structure but with a pyrrolidine ring instead of piperidine.
Diethyl 2-(morpholin-1-yl)butanedioate: Contains a morpholine ring, differing in the oxygen atom in the ring.
Diethyl 2-(piperazin-1-yl)butanedioate: Features a piperazine ring with two nitrogen atoms.
Uniqueness: Diethyl 2-(piperidin-1-yl)butanedioate is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. The piperidine ring’s structure and electronic characteristics influence the compound’s reactivity and interactions with biological targets, distinguishing it from other similar compounds.
Propiedades
Número CAS |
79089-47-7 |
|---|---|
Fórmula molecular |
C13H23NO4 |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
diethyl 2-piperidin-1-ylbutanedioate |
InChI |
InChI=1S/C13H23NO4/c1-3-17-12(15)10-11(13(16)18-4-2)14-8-6-5-7-9-14/h11H,3-10H2,1-2H3 |
Clave InChI |
LFPMXVZGCHUQTA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C(=O)OCC)N1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




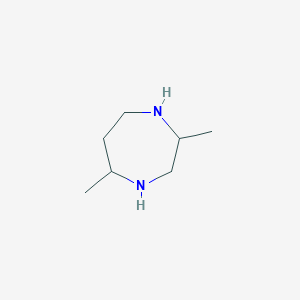

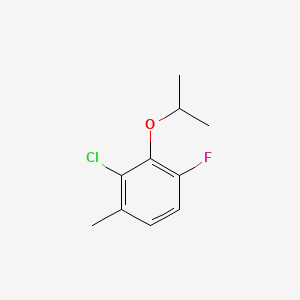
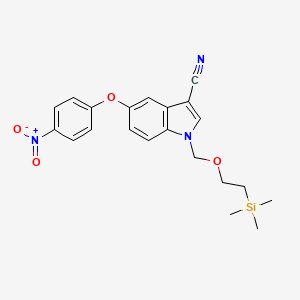
![4-[2-[7-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14023241.png)
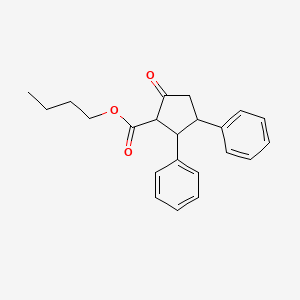
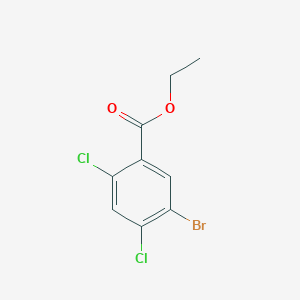
![3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B14023259.png)
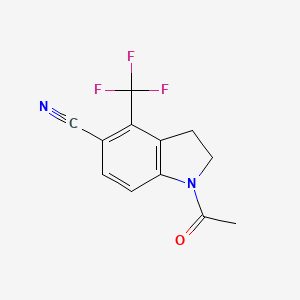
![Methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B14023278.png)
![2-[8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide](/img/structure/B14023279.png)
![Methyl 4-[(methylcarbamoyl)oxy]benzoate](/img/structure/B14023288.png)
